[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
CAS No.: 91700-92-4
Cat. No.: VC20768780
Molecular Formula: C29H40N2O9
Molecular Weight: 560.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91700-92-4 |
|---|---|
| Molecular Formula | C29H40N2O9 |
| Molecular Weight | 560.6 g/mol |
| IUPAC Name | [(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
| Standard InChI | InChI=1S/C29H40N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,33H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18+,22-,23-,24+,26-,27-/m1/s1 |
| Standard InChI Key | DWFFHRSGCPBMKD-OZVZJJIRSA-N |
| Isomeric SMILES | C[C@H]1C[C@H]([C@H]([C@@H](/C=C(/[C@H]([C@@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)O)OC |
| SMILES | CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)O)OC |
| Canonical SMILES | CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)O)OC |
| Appearance | Yellow solid |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Nomenclature
The compound [(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate presents a complex molecular structure with multiple stereochemical determinants and functional groups. The systematic name provides extensive information about its structural configuration, with the (4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R) designation specifying precise stereochemistry at multiple positions. This compound belongs to the broader family of geldanamycin derivatives, which are characterized by their macrocyclic structure with an embedded azabicyclic ring system . The name indicates the presence of a 2-azabicyclo[16.3.1]docosa core structure, which forms the backbone of this molecule.
The nomenclature also reveals the presence of multiple functional groups including a carbamate moiety, three methoxy groups positioned at C-8, C-14, and C-17, a hydroxyl group at C-13, and four methyl substituents at positions C-4, C-10, C-12, and C-16 . Furthermore, the compound contains five double bonds within its structure as indicated by the "pentaen" designation, specifically located at positions 1(21), 4, 6, 10, and 18. The stereochemical descriptors E and Z denote the configuration of double bonds at positions 4 and 6, respectively.
Physical and Chemical Properties
Based on analysis of structurally similar compounds, this carbamate derivative likely exhibits several key physicochemical properties. The presence of multiple functional groups including hydroxyl, methoxy, and carbamate moieties suggests potential polar characteristics . The complex structure includes both hydrophilic and hydrophobic regions, contributing to its likely amphipathic nature. The molecular weight of this compound is expected to be substantial, similar to related structures such as the aminogeldanamycin derivative with a molecular weight of 545.6 g/mol .
The compound's solubility profile is expected to be influenced by its functional groups. The hydroxyl and methoxy groups likely enhance water solubility to some degree, while the extensive carbon framework provides lipophilic characteristics. This balanced solubility profile has implications for its biological activity and pharmaceutical applications.
Structural Comparison with Related Compounds
This compound shares structural similarities with several geldanamycin derivatives that have been more extensively characterized. Table 1 presents a comparative analysis of the target compound and related structures.
Table 1: Structural Comparison of [(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate with Related Compounds
The comparative analysis reveals that these compounds share a common azabicyclic core structure but differ in their substituent patterns, particularly at positions 8, 14, 17, and 19. These structural variations likely result in different biological activities and physicochemical properties.
Synthesis and Production Methods
Chemical Synthesis Approaches
The synthesis of complex carbamate derivatives such as [(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate typically involves multiple steps and careful control of reaction conditions. For related compounds, synthesis often starts with functionalization of the core azabicyclic structure, followed by selective modification of specific positions. The incorporation of the carbamate group at position 9 represents a critical step in the synthetic pathway.
The stereochemical control during synthesis is particularly challenging due to the multiple stereocenters present in the molecule. Approaches that have been utilized for similar compounds include stereoselective reductions, controlled cycloaddition reactions, and chiral auxiliary-based methodologies. The precise stereochemistry specified in the compound name (4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R) indicates that any synthetic route must carefully establish and maintain these specific configurations.
Analytical Characterization Techniques
Comprehensive characterization of such complex structures requires a combination of analytical techniques. Advanced spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D correlative techniques), mass spectrometry, and infrared spectroscopy are essential for structural confirmation. X-ray crystallography, when single crystals can be obtained, provides definitive evidence of the three-dimensional arrangement of the molecule.
For stereochemical determination, methods such as circular dichroism spectroscopy and chiral chromatography are valuable. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry are typically employed for purity assessment and quantification.
Biological Activities and Mechanisms of Action
| Biological Activity | Mechanism | Evidence from Related Compounds | Potential Application |
|---|---|---|---|
| HSP90 Inhibition | Binding to HSP90 N-terminal domain | Observed in geldanamycin derivatives | Cancer therapy |
| Anti-proliferative Activity | Induction of cell cycle arrest and apoptosis | Documented in similar carbamate-containing analogs | Oncology research |
| Anti-inflammatory Effects | Modulation of inflammatory signaling pathways | Reported for select azabicyclic compounds | Inflammatory disorders |
| Anti-microbial Properties | Disruption of microbial protein homeostasis | Noted in some geldanamycin-related structures | Infectious disease research |
Structure-Activity Relationships
The specific structural features of [(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate likely influence its biological activity profile. Research on related compounds suggests that:
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The carbamate group at position 9 contributes significantly to binding affinity with target proteins and may influence cellular uptake .
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The presence and positioning of methoxy groups at positions 8, 14, and 17 affect the compound's interaction with cellular receptors and its metabolic stability.
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The hydroxyl group at position 13 often participates in hydrogen bonding with target proteins, enhancing binding specificity.
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The precise stereochemistry throughout the molecule is critical for proper spatial arrangement and recognition by biological targets.
The complex three-dimensional structure created by the specific stereochemistry (4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R) likely enables the compound to adopt a conformation that is complementary to binding pockets of target proteins, particularly HSP90.
Molecular Targets and Binding Mechanisms
Based on the structural features of this compound and the known activities of related molecules, potential molecular targets include:
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Heat Shock Protein 90 (HSP90): As with other geldanamycin derivatives, this compound likely binds to the ATP-binding pocket of HSP90, preventing ATP hydrolysis and disrupting chaperone function.
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Kinase enzymes: The complex structure may enable interaction with certain kinases involved in cell signaling pathways.
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Metabolic enzymes: Some carbamate-containing compounds can influence the activity of specific metabolic enzymes.
Molecular modeling studies would be valuable to predict the binding mode of this compound with these potential targets, taking into account its unique stereochemical features.
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